molecular formula C17H14O3 B3327302 (3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one CAS No. 330558-22-0

(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one

Cat. No. B3327302
CAS RN: 330558-22-0
M. Wt: 266.29 g/mol
InChI Key: ROYAQYCRHNHZPY-UVTDQMKNSA-N
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Description

(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as 'Methyl 5-(4-methylphenyl)-3-(furan-2-ylmethylidene)-2-furoate' and is a member of the furanone family of organic compounds.

Scientific Research Applications

Organic Synthesis

This compound is used in the field of organic synthesis, particularly in the protodeboronation of pinacol boronic esters . It’s utilized in a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Total Synthesis

The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry.

Furan Platform Chemicals

The compound is a type of furan platform chemical (FPC), which are directly available from biomass . FPCs have a wide range of applications, including the manufacture of fuels and plastics .

Antibacterial Activity

Furan derivatives, including this compound, have shown significant antibacterial activity . They have been used to create numerous innovative antibacterial agents, which could be crucial in combating microbial resistance .

Foldamer Research

The compound belongs to cyclic β-amino acids, which have well-defined and controllable conformational preferences . This makes it a potential building block in the field of foldamer research .

Bioactivities

Cyclic β-amino acids, including this compound, have exhibited various bioactivities such as anti-tumor and anti-influenza . This opens up potential applications in the development of new therapeutic agents .

Synthesis of 1,2,4-Triazole Derivatives

The compound has been used in the synthesis of 1,2,4-triazole derivatives . These derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Development of New Drugs

The inclusion of the furan nucleus, which is present in this compound, is an essential synthetic technique in the search for new drugs . This is due to the remarkable therapeutic efficacy of furan-related medicines .

properties

IUPAC Name

(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-3-5-13(6-4-11)16-8-7-15(20-16)10-14-9-12(2)19-17(14)18/h3-10H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYAQYCRHNHZPY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C=C(OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C=C(OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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